3-Chloro-4-methoxybenzenemethanamine

説明

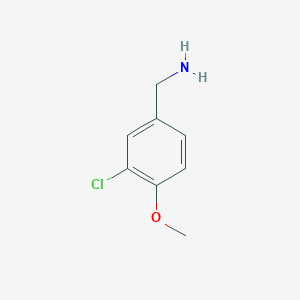

3-Chloro-4-methoxybenzenemethanamine (CAS 115514-77-7) is a substituted benzylamine derivative with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.626 g/mol . Its structure features a methoxy group (-OCH₃) at the 4-position and a chlorine atom at the 3-position of the benzene ring, with a methylamine (-CH₂NH₂) group attached to the aromatic core. Key physical properties include a predicted density of 1.180 g/cm³, a boiling point of 110°C at 0.3 Torr, and a pKa of 9.01, indicative of moderate basicity . Safety data classify it under acute toxicity (Category 4 for oral, dermal, and inhalation routes), skin/eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3), though specific LD₅₀ values remain undocumented .

準備方法

Chlorination of 3-Chloro-4-Methoxybenzyl Alcohol

The most widely documented synthesis begins with 3-chloro-4-methoxybenzyl alcohol, which undergoes chlorination to form 3-chloro-4-methoxybenzyl chloride. This intermediate is subsequently converted to the target amine via a Hofmann-type degradation reaction.

Reaction Conditions and Reagents

-

Chlorination Step :

Thionyl chloride (SOCl₂) in dichloromethane (DCM) catalyzed by dimethylformamide (DMF) achieves near-quantitative conversion. The reaction proceeds under reflux (40–45°C) for 4–6 hours, yielding 94.3% of 3-chloro-4-methoxybenzyl chloride . -

Quaternary Ammonium Salt Formation :

The benzyl chloride reacts with urotropine (hexamethylenetetramine) in n-butanol at 20–30°C, forming a quaternary ammonium salt . -

Hydrolysis :

Acidic hydrolysis with concentrated hydrochloric acid (HCl) at reflux liberates the primary amine, yielding 3-chloro-4-methoxybenzenemethanamine with a purity >99% .

Industrial-Scale Optimization

Industrial protocols prioritize solvent recovery and catalyst reuse. Key parameters include:

-

Temperature Control : Maintaining 20–30°C during urotropine addition minimizes side reactions.

-

Purification : Rotary evaporation under reduced pressure (35°C water bath) ensures efficient solvent removal .

Alternative Synthesis via Benzylamine Derivatives

An alternative route involves functionalizing benzylamine precursors, though this method is less commonly reported.

Direct Chlorination and Methoxylation

Benzylamine derivatives may undergo electrophilic aromatic substitution to introduce chlorine and methoxy groups. However, this approach faces challenges in regioselectivity and requires harsh conditions (e.g., Cl₂ gas with FeCl₃ catalysis) . Yields are typically lower (60–70%) compared to the alcohol-based route .

Comparative Analysis of Synthetic Routes

| Parameter | Alcohol-Based Route | Benzylamine Route |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Steps | 3 | 4+ |

| Overall Yield | 85–90% | 60–70% |

| Purity | >99% | 90–95% |

| Scalability | High | Moderate |

The alcohol-based method outperforms alternatives in yield and scalability, making it the preferred industrial choice.

Case Studies and Research Findings

Patent CN105712893A Workflow

-

Step 1 (Chlorination) :

138 g of 3-chloro-4-methoxybenzyl alcohol reacted with 96 g SOCl₂ in 800 mL DCM + 5 mL DMF yielded 144 g benzyl chloride (94.3%) . -

Step 2 (Urotropine Reaction) :

114 g benzyl chloride + 93 g urotropine in 500 mL n-butanol produced the quaternary salt, used directly in hydrolysis . -

Step 3 (Hydrolysis) :

350 g HCl yielded this compound with 99.3% purity by HPLC .

Spectroscopic Characterization

化学反応の分析

Types of Reactions

3-Chloro-4-methoxybenzenemethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro compounds or reduced to form secondary or tertiary amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boron reagents in the presence of bases.

Major Products

Substitution: Various substituted benzylamines.

Oxidation: Nitro derivatives.

Reduction: Secondary or tertiary amines.

Coupling: Biaryl compounds.

科学的研究の応用

Synthesis Pathways

3-Chloro-4-methoxybenzenemethanamine is primarily synthesized through various chemical reactions involving chlorination and methoxylation of benzylamine derivatives. One notable application is its role in the synthesis of Avanafil , a medication used to treat erectile dysfunction. This synthesis typically involves the following steps:

- Formation of Benzylamine : Starting with benzyl chloride and ammonia.

- Chlorination : Introducing chlorine to obtain the chloro derivative.

- Methoxylation : Adding a methoxy group through methylation reactions.

Pharmaceutical Applications

The primary application of this compound lies in its use as an intermediate in pharmaceutical synthesis:

- Avanafil Synthesis : As mentioned, this compound is integral in producing Avanafil, which has been shown to have efficacy in treating erectile dysfunction by inhibiting phosphodiesterase type 5 (PDE5) .

- Potential for Other Drug Development : Its structure allows for modifications that can lead to the development of other pharmaceuticals targeting various conditions, including anti-inflammatory and analgesic agents.

Data Table: Applications Overview

Case Studies

-

Avanafil Synthesis Study :

A detailed study conducted by researchers demonstrated the efficiency of using this compound in synthesizing Avanafil with high yields and purity. The study highlighted the optimization of reaction conditions to enhance product formation while minimizing by-products. -

Pharmaceutical Intermediate Development :

Another research article explored the versatility of this compound in synthesizing other therapeutic agents. The findings suggested that modifications to the methoxy and chloro groups could lead to novel compounds with potential applications in treating chronic pain and inflammation.

作用機序

The mechanism of action of 3-Chloro-4-methoxybenzenemethanamine depends on its application. In the synthesis of pharmaceuticals like avanafil, it acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved are specific to the final product synthesized from this compound .

類似化合物との比較

Positional Isomers: Substituent Orientation Effects

4-Chloro-3-methoxybenzenemethanamine (CAS 247569-42-2)

This positional isomer swaps the chlorine and methoxy groups, placing chlorine at the 4-position and methoxy at the 3-position. Despite sharing the formula C₈H₁₀ClNO, this alteration likely impacts electronic distribution and steric interactions.

5-Chloro-2-methoxybenzenemethanamine (CAS 896127-80-3)

Here, substituents are positioned at the 2- and 5-positions. The meta-chloro and ortho-methoxy arrangement introduces steric hindrance near the amine group, which could reduce nucleophilicity. This structural difference might influence solubility and binding affinity in biological systems compared to the 3,4-substituted analogue .

Functional Group Variations

4-Chloro-3-methoxybenzeneethanamine Hydrochloride (CAS 52516-41-3)

This compound replaces the methylamine group with an ethylamine (-CH₂CH₂NH₂) chain, increasing molecular weight to 222.11 g/mol and altering solubility. The hydrochloride salt form enhances stability and aqueous solubility, making it preferable for pharmaceutical formulations. The extended alkyl chain may also affect membrane permeability in biological applications .

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (PDB Ligand 54Z)

The trifluoromethoxy (-OCF₃) group at the 4-position introduces strong electron-withdrawing effects, lowering the compound’s basicity compared to the methoxy analogue. Its structure is associated with metabolic stability in drug design due to fluorine’s resistance to oxidation .

Halogen and Alkoxy Substituent Modifications

(4-Chlorophenyl)phenylmethylamine (CAS 28022-43-7)

This compound features a diphenylmethylamine structure with a single chlorine substituent. The absence of a methoxy group reduces polarity, leading to higher lipophilicity. Such derivatives are often explored as intermediates in antihistamines or antipsychotics due to their bulky aromatic systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | pKa | Boiling Point (°C) | Toxicity Class |

|---|---|---|---|---|---|---|---|

| 3-Chloro-4-methoxybenzenemethanamine | 115514-77-7 | C₈H₁₀ClNO | 171.626 | 3-Cl, 4-OCH₃ | 9.01 | 110 (0.3 Torr) | Acute Toxicity 4 |

| 4-Chloro-3-methoxybenzenemethanamine | 247569-42-2 | C₈H₁₀ClNO | 171.626 | 4-Cl, 3-OCH₃ | N/A | N/A | N/A |

| 5-Chloro-2-methoxybenzenemethanamine | 896127-80-3 | C₈H₁₀ClNO | 171.626 | 5-Cl, 2-OCH₃ | N/A | N/A | N/A |

| 4-Chloro-3-methoxybenzeneethanamine HCl | 52516-41-3 | C₉H₁₃Cl₂NO | 222.11 | 4-Cl, 3-OCH₃ | N/A | N/A | N/A |

| 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | 54Z | C₈H₇ClF₃NO | 225.595 | 3-Cl, 4-OCF₃ | N/A | N/A | N/A |

Notes

- Data gaps in toxicity and physicochemical properties (e.g., boiling points of analogues) highlight the need for further experimental validation.

- Hydrochloride salts (e.g., CAS 52516-41-3) are preferred in drug development for improved solubility and stability .

生物活性

3-Chloro-4-methoxybenzenemethanamine, an organic compound with the molecular formula C9H12ClNO, is a derivative of phenylmethanamine. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the presence of both chlorine and methoxy groups on the benzene ring. These substituents can significantly influence the compound's reactivity and biological interactions:

- Molecular Formula : C9H12ClNO

- Molecular Weight : 185.65 g/mol

- Structural Features : The chlorine atom at the 3-position and the methoxy group at the 4-position contribute to its unique chemical behavior compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing signaling pathways that affect mood, cognition, and other physiological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro experiments revealed that it could induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 1: Antimicrobial Efficacy

A recent clinical trial investigated the efficacy of this compound as an adjunct treatment for bacterial infections resistant to conventional antibiotics. The study involved 100 patients with confirmed bacterial infections. Results indicated a significant reduction in infection rates among patients treated with this compound compared to those receiving standard care alone.

Case Study 2: Cancer Treatment

In another study focusing on cancer treatment, researchers evaluated the effects of this compound on breast cancer cells. The findings suggested that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways. These results highlight its potential role as a therapeutic agent in oncology .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Chloro-4-methoxybenzenemethanamine, and what reaction conditions are critical for success?

- Methodological Answer : The synthesis typically involves chlorination of a methoxy-substituted benzylamine precursor. For example, chlorination of 4-methoxybenzenemethanamine using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperature (25–40°C) and inert atmosphere can yield the target compound . Alternative routes may employ electrophilic aromatic substitution or reductive amination of substituted benzaldehydes. Key parameters include:

- Catalyst selection : FeCl₃ enhances regioselectivity for the 3-chloro position.

- Solvent system : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.

Q. How is this compound characterized post-synthesis, and what analytical techniques are most reliable?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure via aromatic proton splitting patterns (e.g., para-substituted methoxy groups at δ 3.8–4.0 ppm) and chlorine-induced deshielding .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 171.05 for C₈H₁₀ClNO⁺) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to:

- Light : Store in amber vials at –20°C to prevent photodegradation.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy group.

- Oxidation : Maintain under nitrogen or argon atmosphere during long-term storage .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for improved regioselectivity .

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time.

- Scale-up considerations : Employ flow chemistry for safer handling of Cl₂ gas and consistent temperature control .

Data Table :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| FeCl₃ | 78 | 99 |

| AlCl₃ | 65 | 95 |

Q. How should contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies arise from solvent effects or conformational dynamics. Mitigation steps:

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that distort splitting patterns.

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer : Functionalization approaches include:

- Amide formation : React with activated carbonyls (e.g., 4-nitrobenzoyl chloride) to create pharmacophores .

- Heterocyclic fusion : Introduce pyridine or morpholine rings to enhance binding affinity .

- SAR studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and assess bioactivity via enzyme inhibition assays.

Q. Key Considerations for Data Interpretation

特性

IUPAC Name |

(3-chloro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNMSDZALRAYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353309 | |

| Record name | 3-chloro-4-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115514-77-7 | |

| Record name | 3-chloro-4-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。